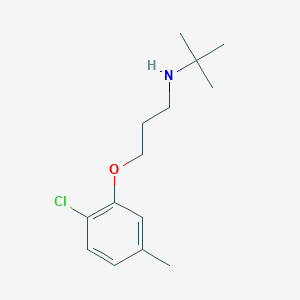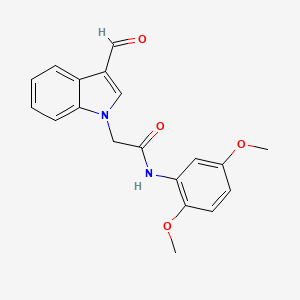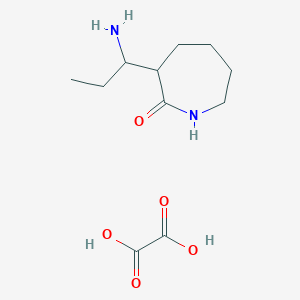![molecular formula C20H26O3 B4983232 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as carvedilol, is a beta-blocker medication that is used to treat various cardiovascular diseases, including hypertension, heart failure, and angina. Carvedilol was first developed in the 1980s and has since become a widely prescribed medication due to its effectiveness and safety profile.
Wirkmechanismus
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the workload on the heart and lowers blood pressure. Carvedilol also has antioxidant properties, which can protect the heart from oxidative stress and reduce inflammation.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects, including reducing heart rate, reducing blood pressure, improving cardiac function, reducing oxidative stress, and reducing inflammation. Carvedilol can also improve endothelial function and reduce the risk of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for lab experiments, including its well-established safety profile, availability, and effectiveness in treating cardiovascular diseases. However, 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene has some limitations, including its potential to interact with other medications and its potential to cause adverse effects in some patients.
Zukünftige Richtungen
There are several future directions for 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene research, including investigating its potential use in cancer treatment, exploring its mechanism of action in more detail, and developing new formulations and delivery methods to improve its effectiveness and reduce side effects. Additionally, more research is needed to determine the optimal dosing and duration of 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene treatment for various cardiovascular diseases.
Synthesemethoden
Carvedilol can be synthesized through a multistep process starting from 3-isopropylphenol. The first step involves the conversion of 3-isopropylphenol to 3-isopropylphenoxyacetic acid through a Grignard reaction. The second step involves the esterification of 3-isopropylphenoxyacetic acid with 2-methoxy-4-methylbenzyl alcohol to form the corresponding ester. The final step involves the reduction of the ester to 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene using a reducing agent such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied in various scientific research applications, including in vitro studies, animal studies, and clinical trials. In vitro studies have shown that 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene can inhibit the proliferation of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Animal studies have shown that 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene can reduce myocardial infarction size, improve cardiac function, and reduce cardiac fibrosis. Clinical trials have shown that 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene can reduce mortality and hospitalization rates in patients with heart failure.
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-1-[3-(3-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15(2)17-7-5-8-18(14-17)22-11-6-12-23-19-10-9-16(3)13-20(19)21-4/h5,7-10,13-15H,6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSIXAIELDFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)

![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)


![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
